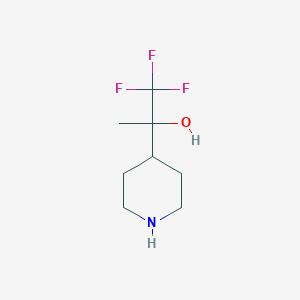

1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1-trifluoro-2-piperidin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO/c1-7(13,8(9,10)11)6-2-4-12-5-3-6/h6,12-13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMDMJJVIPEREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol is a fluorinated organic compound featuring a piperidine ring, a core structure in many biologically active molecules. The strategic incorporation of a trifluoromethyl group (-CF3) often enhances the metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of this compound in the field of medicinal chemistry.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that while some data is available for the (R)-enantiomer, a complete experimental dataset for the racemic mixture is not extensively published.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄F₃NO | [1][2] |

| Molecular Weight | 197.20 g/mol | [1][2] |

| CAS Number | 2200551-41-1 ((R)-enantiomer) | [2] |

| Predicted pKa | 12.30 ± 0.29 | [2] |

| Predicted XLogP3-AA | 1.2 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Complexity | 177 | [2] |

Synthesis and Characterization

A plausible synthetic approach is outlined below:

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

-

Piperidine Functionalization: A suitable N-protected piperidine precursor would undergo alkylation or reductive amination to introduce a propan-2-one moiety at the 4-position of the piperidine ring.

-

Trifluoromethylation: The resulting piperidinyl-propan-2-one intermediate would then be subjected to nucleophilic trifluoromethylation. Reagents such as trifluoromethyltrimethylsilane (TMSCF₃) or trifluoromethyl iodide (CF₃I) are commonly employed for this transformation.[1]

-

Deprotection (if necessary): If an N-protecting group was used, it would be removed in the final step.

-

Purification: The final compound would be purified using standard techniques such as column chromatography or recrystallization to achieve a purity of over 95%.[1]

Characterization

The structural integrity and purity of the synthesized this compound would be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential to confirm the chemical structure and the successful incorporation of the trifluoromethyl group.

-

Mass Spectrometry (MS): This would be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final product.

Potential Applications in Drug Discovery

The unique structural features of this compound make it an interesting candidate for various applications in medicinal chemistry. The piperidine moiety is a common scaffold in many approved drugs, and the trifluoromethyl group can significantly enhance pharmacological properties.

Neurotransmitter Modulation

Fluorinated piperidine derivatives are actively being explored as modulators of neurotransmitter systems.[1] They have the potential to interact with ion channels and G-protein coupled receptors (GPCRs). The trifluoromethyl group can improve metabolic stability and binding affinity, making this compound a candidate for targeting neurological disorders.[1]

Sources

An In-depth Technical Guide to 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol (CAS Number: 1227068-37-2)

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Scaffold in Modern Medicinal Chemistry

1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a trifluoromethylated tertiary alcohol. This unique combination of a saturated nitrogen heterocycle and a trifluoromethyl carbinol moiety makes it a molecule of significant interest in medicinal chemistry. The piperidine scaffold is a common motif in numerous pharmaceuticals, valued for its ability to interact with biological targets and its favorable pharmacokinetic properties. The introduction of a trifluoromethyl group (-CF3) is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and modulate the basicity of nearby functional groups, often leading to improved binding affinity and bioavailability.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a technical resource for its utilization in research and development.

Physicochemical and Safety Profile

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1227068-37-2 | Supplier Data |

| Molecular Formula | C₈H₁₄F₃NO | Supplier Data |

| Molecular Weight | 197.20 g/mol | Supplier Data |

| Appearance | Not available (likely a solid) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | 12.30 ± 0.29 (Predicted) | Guidechem |

Safety and Handling:

Based on safety data sheets for this compound, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary measures include avoiding contact with skin and eyes, ensuring adequate ventilation, and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Proposed Synthesis and Purification Workflow

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and scientifically sound synthetic route can be proposed based on established organofluorine chemistry and methods for the elaboration of piperidine scaffolds. The synthesis can be logically divided into two key stages: preparation of a suitable piperidine precursor and the subsequent trifluoromethylation reaction.

Diagram 1: Proposed Synthetic Workflow

Caption: A proposed two-part synthetic workflow for the target compound.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis of N-Boc-piperidine-4-carbaldehyde (Precursor)

The synthesis of the aldehyde precursor is a critical first step. While various methods exist, a common approach involves the formylation of N-Boc-4-piperidone.

-

Reaction Setup: To a solution of N-Boc-4-piperidone in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a formylating agent such as ethyl formate.

-

Base Addition: Slowly add a strong base (e.g., sodium hydride) to the reaction mixture at a reduced temperature (e.g., 0 °C) to facilitate the Claisen condensation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-Boc-piperidine-4-carbaldehyde.

Part 2: Trifluoromethylation and Deprotection

The key trifluoromethylation step can be achieved using the Ruppert-Prakash reagent (TMSCF₃), a widely used nucleophilic trifluoromethylating agent.

-

Trifluoromethylation Reaction: Dissolve N-Boc-piperidine-4-carbaldehyde in an anhydrous aprotic solvent (e.g., THF). Add the Ruppert-Prakash reagent (TMSCF₃) to the solution.

-

Initiation: Initiate the reaction by adding a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

-

Reaction Monitoring: Monitor the reaction by TLC or ¹⁹F NMR spectroscopy until the starting material is consumed.

-

Workup: Quench the reaction with an aqueous solution and extract the product. The intermediate is the silyl ether of the desired alcohol. This can be hydrolyzed to the alcohol during the workup or in a separate step.

-

Deprotection: Dissolve the crude N-Boc protected product in a suitable solvent (e.g., dichloromethane, DCM) and add a strong acid such as trifluoroacetic acid (TFA) to remove the Boc protecting group.

-

Final Purification: After the reaction is complete, neutralize the excess acid and extract the final product. Purify the crude product by column chromatography or recrystallization to obtain this compound.[1]

Structural Characterization: A Predictive Approach

Due to the lack of publicly available experimental spectra for the title compound, this section provides a predicted spectroscopic analysis based on the known chemical shifts of similar structures and the principles of NMR spectroscopy.

Diagram 2: Key Structural Features for NMR Analysis

Caption: Key proton and functional groups for NMR spectral assignment.

Predicted ¹H NMR Spectrum:

-

Piperidine Ring Protons (δ 1.5-3.0 ppm): The protons on the piperidine ring will appear as a series of complex multiplets in this region. The axial and equatorial protons will have different chemical shifts and coupling constants.

-

CH Proton (δ ~2.0 ppm): The proton at the C4 position of the piperidine ring is expected to be a multiplet.

-

CH₃ Protons (δ ~1.3 ppm): The methyl group protons adjacent to the trifluoromethyl-substituted carbon will likely appear as a singlet or a closely coupled multiplet.

-

OH Proton (variable): The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

NH Proton (variable): The amine proton of the piperidine ring will also be a broad singlet, with its chemical shift influenced by the solvent.

Predicted ¹³C NMR Spectrum:

-

CF₃ Carbon (δ ~125 ppm, quartet): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

C-OH Carbon (δ ~70-80 ppm): The quaternary carbon bearing the hydroxyl and trifluoromethyl groups will be in this region.

-

Piperidine Ring Carbons (δ ~25-50 ppm): The carbons of the piperidine ring will appear in this range.

-

CH₃ Carbon (δ ~20-30 ppm): The methyl group carbon will be in the aliphatic region.

Mass Spectrometry:

In an electrospray ionization mass spectrum (ESI-MS), the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 198.1.

Potential Applications in Drug Discovery and Development

The structural features of this compound suggest its potential as a valuable building block or lead compound in several therapeutic areas.

-

Neurotransmitter Modulation: The piperidine moiety is a common feature in compounds targeting the central nervous system (CNS). This compound could serve as a scaffold for developing modulators of various neurotransmitter receptors and transporters.[1]

-

Ion Channel Blockade: Fluorinated piperidine derivatives have been investigated as potential sodium channel blockers. The trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a candidate for conditions characterized by neuronal hyperexcitability.

-

Enzyme Inhibition: The tertiary alcohol can act as a hydrogen bond donor, potentially interacting with the active sites of various enzymes. This makes it a candidate for the development of enzyme inhibitors.

Future Research Directions

To fully elucidate the potential of this compound, several avenues of research are warranted:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and complete spectral characterization are essential for its widespread adoption by the research community.

-

Pharmacological Profiling: A comprehensive in vitro and in vivo pharmacological evaluation is necessary to identify its primary biological targets and therapeutic potential.

-

Stereoselective Synthesis: The chiral center at the tertiary alcohol suggests that the enantiomers may have different biological activities. The development of a stereoselective synthesis would allow for the investigation of the individual enantiomers.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its combination of a privileged piperidine scaffold and a strategically placed trifluoromethyl group positions it as a valuable tool for medicinal chemists and drug discovery scientists. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and a rationale for its potential applications. Further research into this compound is highly encouraged to unlock its full therapeutic potential.

References

-

PubMed. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the spectral characteristics of 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol. As a fluorinated piperidine derivative, this compound holds significant interest in medicinal chemistry, potentially acting as a neurotransmitter modulator or enzyme inhibitor.[1] The trifluoromethyl group is known to enhance metabolic stability and binding affinity, making a thorough understanding of its structural and electronic properties crucial for drug development.[1] This guide presents a predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, grounded in the established spectral properties of its core fragments: the trifluorinated propanol unit and the piperidine ring. Detailed experimental protocols for acquiring this spectral data are also provided, offering a comprehensive resource for researchers. The molecular formula for this compound is C₈H₁₄F₃NO, with a molecular weight of 197.2 g/mol .[2]

Introduction: The Significance of Fluorinated Piperidines

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules. The introduction of a trifluoromethyl group, as seen in this compound, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The high electronegativity of fluorine can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through unique intermolecular interactions. These attributes make fluorinated piperidines, such as the title compound, attractive candidates for investigation in areas like sodium channel modulation and enzyme inhibition.[1]

A comprehensive spectral analysis is the cornerstone of characterizing such novel compounds, confirming their identity, purity, and three-dimensional structure. This guide offers a foundational understanding of the expected spectral data for this compound, enabling researchers to confidently identify and characterize this molecule.

Predicted Spectral Data and Interpretation

Due to the limited availability of published experimental spectra for this compound, this section provides a detailed prediction based on the known spectral data of its constituent parts: 1,1,1-trifluoro-2-propanol and piperidine.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal the distinct proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the nitrogen atom in the piperidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H on -OH | 2.0 - 3.0 | Singlet (broad) | 1H |

| H on C-4 of piperidine | 1.8 - 2.0 | Multiplet | 1H |

| Axial H's on C-2, C-6 of piperidine | 2.5 - 2.7 | Multiplet | 2H |

| Equatorial H's on C-2, C-6 of piperidine | 2.9 - 3.1 | Multiplet | 2H |

| Axial H's on C-3, C-5 of piperidine | 1.4 - 1.6 | Multiplet | 2H |

| Equatorial H's on C-3, C-5 of piperidine | 1.7 - 1.9 | Multiplet | 2H |

| H's on -CH₃ | 1.2 - 1.4 | Singlet | 3H |

| H on -NH of piperidine | 1.5 - 2.5 | Singlet (broad) | 1H |

Causality Behind Predictions:

-

Piperidine Protons: The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The axial and equatorial protons are chemically non-equivalent, leading to distinct signals. Protons on carbons adjacent to the nitrogen (C-2 and C-6) will be deshielded and appear at a lower field.

-

Trifluoromethyl Group Effect: The strong electron-withdrawing nature of the CF₃ group will influence the electronic environment of the entire molecule, though its effect diminishes with distance.

-

Methyl Protons: The methyl protons are expected to appear as a singlet as there are no adjacent protons to couple with.

-

Hydroxyl and Amine Protons: The signals for the -OH and -NH protons are often broad and their chemical shifts can vary with solvent and concentration due to hydrogen bonding.

dot

Caption: Molecular structure of this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2, C-6 of piperidine | 45 - 50 |

| C-3, C-5 of piperidine | 25 - 30 |

| C-4 of piperidine | 40 - 45 |

| Quaternary Carbon attached to -OH | 70 - 75 (quartet due to C-F coupling) |

| -CH₃ | 20 - 25 |

| -CF₃ | 120 - 130 (quartet due to C-F coupling) |

Causality Behind Predictions:

-

Piperidine Carbons: The chemical shifts of the piperidine carbons are based on known values for similar substituted piperidines. The carbons closer to the nitrogen (C-2, C-6) are generally found in the 45-50 ppm range.

-

Trifluoromethyl Group Effect: The CF₃ group will cause the signal for the carbon it is attached to, to appear as a quartet due to one-bond C-F coupling. The quaternary carbon attached to the hydroxyl group will also likely show a smaller quartet splitting due to two-bond C-F coupling.

Predicted Infrared (IR) Spectrum

The IR spectrum is useful for identifying the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, broad |

| N-H stretch (secondary amine) | 3300 - 3500 | Medium, sharp |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-F stretch | 1000 - 1400 | Strong |

| C-O stretch (alcohol) | 1050 - 1150 | Strong |

| N-H bend (amine) | 1550 - 1650 | Medium |

Causality Behind Predictions:

-

The broad O-H stretch is characteristic of hydrogen-bonded alcohols.

-

The N-H stretch of the secondary amine in the piperidine ring will be a sharp peak.

-

The C-F stretches will be very strong and appear in the fingerprint region, often as multiple bands.

Predicted Mass Spectrum (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 197.

-

Key Fragmentation Patterns:

-

Loss of a methyl group (-CH₃) to give a fragment at m/z = 182.

-

Loss of a trifluoromethyl group (-CF₃) to give a fragment at m/z = 128.

-

Cleavage of the C-C bond between the piperidine ring and the propanol side chain, leading to fragments corresponding to the piperidin-4-yl cation and the trifluoro-2-hydroxypropyl radical, or vice versa.

-

Fragmentation of the piperidine ring itself is also expected.

-

dot

Caption: Predicted key fragmentation pathways in the mass spectrum.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer (300 MHz or higher recommended)

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., TMS).

-

Acquire the ¹³C NMR spectrum. This will require a longer acquisition time than the ¹H spectrum.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

dot

Caption: A streamlined workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (1-2 mg)

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

-

Solvent for cleaning the ATR crystal (e.g., isopropanol)

Procedure:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

-

Label the major absorption bands in the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample (sub-milligram quantity)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Electron Impact - EI)

-

Suitable solvent for sample introduction (e.g., methanol, acetonitrile)

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through an LC system. For EI, the sample is often introduced via a direct insertion probe.

-

Acquire the mass spectrum in the appropriate mass range.

-

Analyze the spectrum to identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, researchers are better equipped to identify and characterize this and related fluorinated piperidine compounds. The provided experimental protocols offer a practical starting point for obtaining high-quality spectral data. As with any novel compound, the definitive characterization will rely on the careful acquisition and interpretation of experimental data, which can be compared against the predictive framework presented here.

References

Sources

A Technical Guide to the Molecular Structure and Significance of 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and strategic importance of 1,1,1-Trifluoro-2-(piperidin-4-yl)propan-2-ol. The molecule integrates two pharmacologically significant motifs: a piperidine ring, a privileged scaffold in central nervous system (CNS) drug discovery, and a trifluoromethyl carbinol group, which imparts unique properties such as enhanced metabolic stability and binding affinity. This document elucidates the compound's structure through spectroscopic analysis, outlines a robust synthetic pathway, and contextualizes its potential within modern medicinal chemistry. The synthesis of its structural features and its potential as a modulator for ion channels and G-protein coupled receptors (GPCRs) are also discussed.

Introduction and Strategic Context

This compound (Molecular Formula: C₈H₁₄F₃NO, Molecular Weight: 197.20 g/mol ) is a heterocyclic compound whose structure is of considerable interest in the field of drug discovery.[1][2] The molecule is characterized by a piperidine ring substituted at the 4-position with a 1,1,1-trifluoro-2-hydroxypropan-2-yl group.

The piperidine moiety is one of the most prevalent N-heterocycles in pharmaceuticals, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets, particularly within the CNS.[3][4][5] Its derivatives are integral to over twenty classes of pharmaceuticals.[3] The incorporation of the trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[6] The CF₃ group can improve metabolic stability, increase lipophilicity for better membrane permeability, and modulate the acidity of nearby functional groups, thereby enhancing binding interactions with target proteins.[7] The tertiary alcohol (carbinol) function serves as a critical hydrogen bond donor and acceptor, further enabling specific interactions within a biological target's binding site.[1]

Given this strategic combination of structural motifs, this compound represents a valuable building block and a potential lead scaffold for developing novel therapeutics, particularly for neurological disorders.[4][8]

Elucidation of the Molecular Structure

The definitive structure of this compound is established through a combination of spectroscopic techniques and an understanding of its inherent chemical properties.

Connectivity and Stereochemistry

The molecule consists of a saturated six-membered piperidine ring. Attached to the carbon at the 4-position is the C2 carbon of a propan-2-ol side chain. This carbinol carbon is tertiary and represents a key stereocenter, bonded to a hydroxyl (-OH) group, a methyl (-CH₃) group, and a trifluoromethyl (-CF₃) group. The presence of this chiral center means the compound exists as a pair of enantiomers, (R)- and (S)-1,1,1-trifluoro-2-(piperidin-4-yl)propan-2-ol.[9]

Caption: Synthetic workflow for this compound.

Protocol 2: Step-by-Step Synthesis

-

Causality : This protocol is designed for high efficiency and purity. N-protection is essential to deactivate the nucleophilic piperidine nitrogen. The two-step trifluoromethylation/desilylation ensures clean conversion, and acid-labile deprotection preserves the final product's integrity.

-

Step 1: N-Boc Protection of 4-Acetylpiperidine

-

Dissolve 4-acetylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.2 eq), followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup and purify the crude product via column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure N-Boc-4-acetylpiperidine.

-

-

Step 2: Nucleophilic Trifluoromethylation

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-acetylpiperidine (1.0 eq) and a catalytic amount of cesium fluoride (CsF, 0.1 eq) in anhydrous THF.

-

Cool the mixture to 0 °C and add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Upon completion, quench the reaction by adding a 1M solution of tetrabutylammonium fluoride (TBAF) in THF to deprotect the silyl ether intermediate.

-

Purify the resulting N-Boc protected tertiary alcohol by column chromatography.

-

-

Step 3: N-Boc Deprotection

-

Dissolve the purified product from Step 2 in DCM.

-

Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane.

-

Stir at room temperature for 1-2 hours until deprotection is complete.

-

Remove the solvent and excess acid under reduced pressure. The product can be isolated as its corresponding salt (e.g., TFA or HCl salt) or neutralized with a base and extracted to yield the free base.

-

-

Step 4: Final Purification

-

The final compound can be further purified by recrystallization or a final column chromatography step to achieve >95% purity. [1]The structural integrity should be confirmed using the spectroscopic methods outlined in Protocol 1.

-

Conclusions and Future Directions

The molecular structure of this compound is a deliberate convergence of pharmacologically validated motifs. Its trifluoromethyl carbinol group offers a potent combination of metabolic stability and hydrogen bonding capacity, while the piperidine ring serves as a proven scaffold for targeting CNS receptors and enzymes. [1][4]The synthetic accessibility of this compound, coupled with its promising physicochemical properties, makes it an attractive starting point for library synthesis and lead optimization campaigns. Future research should focus on the enantioselective synthesis to isolate and evaluate the biological activity of the individual (R) and (S) enantiomers, as biological targets often exhibit strict stereochemical preferences. [1]Pharmacological profiling of these enantiomers against a panel of CNS targets is a logical next step to unlock the full therapeutic potential of this promising molecular architecture.

References

-

Daria V. Egorova, et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

-

ResearchGate. Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. Available from: [Link]

-

AdooQ BioScience. This compound. Available from: [Link]

-

ResearchGate. Synthesis of bis(trifluoromethyl)carbinols. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

Cuestiones de Fisioterapia. Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Available from: [Link]

-

PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]

-

Autechaux. The Role of Trifluoromethyl Indoles in Modern Drug Discovery. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of trifluoromethyl carbinols. Available from: [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Available from: [Link]

-

Universitas Airlangga Repository. FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Available from: [Link]

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: a critical perspective on the molecular-level characterization of DOM. Available from: [Link]

-

National Institutes of Health. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. Available from: [Link]

Sources

- 1. 1,1,1-Trifluoro-2-(piperidin-2-yl)propan-2-ol () for sale [vulcanchem.com]

- 2. saint-gatien.org [saint-gatien.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 9. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Biological Activity of Fluorinated Piperidine Derivatives

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry.[1] This is due to fluorine's unique properties, such as its small size, high electronegativity, and the remarkable stability of the carbon-fluorine bond, which can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with the piperidine scaffold, a privileged structure found in numerous FDA-approved drugs, the resulting fluorinated piperidine derivatives exhibit a wide array of potent biological activities.[2][3] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these fascinating compounds, offering valuable insights for researchers and drug development professionals.

The Impact of Fluorination on Piperidine Derivatives

The introduction of fluorine into the piperidine ring can dramatically alter its physicochemical properties.[4] For instance, fluorination can lower the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and thereby affecting interactions with target receptors.[5] Furthermore, the strategic placement of fluorine atoms can block sites of oxidative metabolism, prolonging the compound's half-life. The conformational preferences of the piperidine ring can also be influenced by fluorine substitution, which can lock the molecule into a more biologically active conformation.[6]

Synthesis of Fluorinated Piperidine Derivatives

A variety of synthetic strategies have been developed to access fluorinated piperidine derivatives.[2] One common approach involves the dearomatization and subsequent hydrogenation of fluorinated pyridines.[2][3] For instance, rhodium(I) complexes and palladium-catalyzed hydrogenations have been successfully employed for the diastereoselective synthesis of all-cis-(multi)fluorinated piperidines.[2] Another versatile method is the oxidative ring cleavage of unsaturated bicyclic β-lactams followed by a ring-closing double reductive amination with fluoroalkylamines.[7]

Experimental Protocol: Synthesis of all-cis-(multi)fluorinated piperidines via Hydrogenation[3]

-

Dearomatization: To a solution of the substituted fluoropyridine in a suitable solvent (e.g., THF), add a rhodium(I) catalyst such as [Rh(COD)Cl]2 and a boron source like pinacolborane.

-

Stir the reaction mixture at room temperature until the dearomatization is complete, as monitored by TLC or LC-MS.

-

Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) in the presence of a palladium catalyst (e.g., Pd/C).

-

Continue the hydrogenation until the reaction is complete.

-

Work-up the reaction by filtering off the catalyst and removing the solvent under reduced pressure.

-

Purify the resulting fluorinated piperidine derivative using column chromatography.

Biological Activities of Fluorinated Piperidine Derivatives

Fluorinated piperidine derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.

Central Nervous System (CNS) Activity

The ability of fluorine to enhance lipophilicity often improves a compound's ability to cross the blood-brain barrier, making fluorinated piperidines promising agents for CNS disorders.[8] For example, trifluoromethylphenyl piperidines have been investigated as dopamine transporter (DAT) inhibitors.[9] By blocking the reuptake of dopamine, these compounds increase extracellular dopamine levels, leading to the prolonged activation of postsynaptic dopamine receptors.[9]

Signaling Pathway of Dopamine Transporter Inhibition

Caption: Simplified signaling cascade following dopamine transporter inhibition.

Experimental Protocol: GABA-A Receptor Binding Assay [10]

-

Tissue Preparation: Homogenize rat brain cortex in a suitable buffer (e.g., Tris-citrate buffer).

-

Incubation: To the brain homogenate, add the test compound (fluorinated piperidine derivative) and a radiolabeled ligand for the benzodiazepine binding site, such as [3H]-flumazenil.

-

Incubate the mixture on ice for a defined period (e.g., 40 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Determine the amount of radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the inhibitory concentration (IC50) of the test compound by measuring the displacement of the radioligand at various concentrations.

Anticancer Activity

Numerous fluorinated piperidine derivatives have exhibited potent anticancer activity against a variety of cancer cell lines.[11][12] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways.[11][12][13] For example, certain piperidine derivatives have been shown to intercalate into DNA, disrupting replication and transcription.[11][14]

Apoptotic Pathway Induced by Fluorinated Piperidine Derivatives

Caption: Induction of apoptosis via mitochondrial pathways.[13]

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated piperidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial agents.[15] Fluorinated piperidine derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[16][17][18] For instance, certain fluoroquinolone derivatives incorporating a fluorinated piperidine moiety have demonstrated potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[16]

Experimental Workflow for Antimicrobial Efficacy Testing

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.[19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [19]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[19]

-

Compound Dilution: Perform serial two-fold dilutions of the fluorinated piperidine derivative in a 96-well microtiter plate containing Mueller-Hinton broth.[19]

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Controls: Include a positive control (bacteria and broth, no compound) and a negative control (broth only).[19]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[19]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]

Structure-Activity Relationship (SAR)

The biological activity of fluorinated piperidine derivatives is highly dependent on their structure.[9][20][21] Key factors influencing activity include:

-

Position of Fluorine: The location of the fluorine atom on the piperidine ring or on a substituent can significantly impact potency and selectivity.[9][22]

-

Nature of Substituents: The type and position of other substituents on the piperidine ring and its N-substituent play a crucial role in target binding and overall pharmacological profile.[20][23]

-

Stereochemistry: The stereochemistry of the fluorinated piperidine can be a critical determinant of its biological activity.[7]

Comparative Biological Activity Data

| Compound Class | Biological Target/Activity | Key Structural Features | Potency (IC50/MIC) | Reference |

| Trifluoromethylphenyl Piperidines | Dopamine Transporter (DAT) | Trifluoromethylphenyl group | Varies with substitution pattern | [9] |

| Vindoline-Piperazine Conjugates | Anticancer (Breast, Lung Cancer) | N-[4-(trifluoromethyl)benzyl]piperazine | GI50 = 1.00 µM (MDA-MB-468) | |

| Fluoroquinolone-Piperidine Hybrids | Antibacterial (MRSA) | 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl) | MIC: 0.06 to 2 µg/mL | [16] |

| N-Methyl-4-piperidone Curcuminoids | Antibacterial (Cariogenic Bacteria) | 3-Fluoro substitution on the aromatic ring | MIC: 250-500 µg/mL | [17] |

| Fluorinated Piperidine Derivatives | α-glucosidase Inhibition | Varied fluorine substitution patterns | Several-fold more active than acarbose |

Conclusion

Fluorinated piperidine derivatives represent a rich and versatile class of compounds with significant potential in drug discovery. The strategic incorporation of fluorine provides a powerful tool to modulate the physicochemical and pharmacological properties of the piperidine scaffold, leading to compounds with enhanced potency, selectivity, and metabolic stability. This guide has provided a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these promising molecules. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of fluorinated piperidine derivatives.

References

-

Exploring the Structure-Activity Relationship of Trifluoromethylphenyl Piperidines: A Technical Guide - Benchchem. 9

-

Application Notes and Protocols: Synthesis and Antibacterial Screening of Piperidine Derivatives - Benchchem. 15

-

Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives.

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC - NIH.

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | Request PDF - ResearchGate.

-

Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed.

-

Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl)-fluoroquinolone derivatives - PubMed.

-

The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. - ResearchGate.

-

Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a. Reaction conditions.

-

Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC - NIH.

-

Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives.

-

Application Notes and Protocols for Testing the Antimicrobial Efficacy of Piperazine Derivatives - Benchchem. 19

-

Structure--activity relationship of quinolones - PubMed.

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH.

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI.

-

A Comparative Analysis of Piperidine Derivatives in Anticancer Research - Benchchem. 11

-

(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH.

-

Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis - PMC.

-

Total Synthesis and Biological Evaluation of Phidianidines A and B Uncovers Unique Pharmacological Profiles at CNS Targets - NIH.

-

Assessing the Off-Target Effects of Fluorinated Piperidine Compounds: A Comparative Guide - Benchchem. 22

-

Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria - MDPI.

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK.

-

Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PubMed.

-

The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives.

-

Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed.

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - MDPI.

-

Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed.

-

Structure–activity relationship of piperidine derivatives with... - ResearchGate.

-

Structure activity relationship. | Download Scientific Diagram - ResearchGate.

-

Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed.

-

Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors - PMC - NIH.

-

Unveiling the anticancer potential: Exploring 4-fluoro benzoic acid and piperazine through spectroscopic, X-ray diffraction, DFT and molecular docking analysis - OUCI.

-

Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors - PubMed.

-

Fluorinated Molecules as Drugs and Imaging Agents in the CNS - ResearchGate.

-

Coumarin-piperazine derivatives as biologically active compounds - PMC - PubMed Central.

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl)-fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in modern medicinal chemistry, transforming lead compounds into successful drug candidates. This technical guide provides a comprehensive analysis of the multifaceted roles of the trifluoromethyl group in drug design. We will delve into its profound influence on key physicochemical and pharmacological properties, including lipophilicity, metabolic stability, binding affinity, and bioavailability. Through an exploration of underlying mechanistic principles, supported by case studies of FDA-approved drugs, this guide offers field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols for assessing the impact of trifluoromethylation and a survey of current synthetic methodologies are also presented to provide a practical framework for its application in drug discovery programs.

Introduction: The Rise of a "Super-Methyl" Group

The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of contemporary drug design. Among these, the trifluoromethyl (CF3) group stands out for its unique and powerful ability to modulate molecular properties. Often referred to as a "super-methyl" group, its strategic placement within a drug candidate can dramatically enhance its therapeutic profile. The CF3 group's strong electron-withdrawing nature, coupled with its significant lipophilicity and metabolic robustness, allows medicinal chemists to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, leading to improved efficacy and safety.

This guide will explore the fundamental principles that govern the trifluoromethyl group's influence on drug-like properties. We will examine how its distinct electronic and steric characteristics can be leveraged to overcome common challenges in drug development, from poor metabolic stability to inadequate target engagement.

Physicochemical Properties and Their Pharmacological Implications

The trifluoromethyl group's utility in drug design stems from its unique combination of physicochemical properties that distinguish it from other functional groups, including its hydrocarbon counterpart, the methyl group.

Lipophilicity and Membrane Permeability

A critical factor in a drug's ability to reach its target is its capacity to traverse biological membranes. The trifluoromethyl group is highly lipophilic, and its incorporation into a molecule generally increases the compound's lipophilicity, as measured by its partition coefficient (LogP). This enhanced lipophilicity can improve a drug's absorption and distribution, including its ability to cross the blood-brain barrier, which is crucial for drugs targeting the central nervous system. For example, the addition of a para-trifluoromethyl group to fluoxetine (Prozac) increased its lipophilicity and CNS penetration, enabling effective serotonin transporter binding.[1][2]

However, it is crucial to maintain a balance, as excessively high lipophilicity can lead to poor solubility, increased toxicity, and non-specific binding. The trifluoromethyl group offers a more nuanced control over lipophilicity compared to larger alkyl groups.[3]

Electronic Effects: Electronegativity and pKa Modulation

The three highly electronegative fluorine atoms make the trifluoromethyl group a potent electron-withdrawing substituent. This property significantly influences the electronic environment of the entire molecule. When attached to an aromatic ring, the CF3 group can deactivate the ring towards oxidative metabolism.[1]

Furthermore, its strong inductive effect can markedly alter the acidity (pKa) of nearby functional groups.[4][5] For instance, the presence of a trifluoromethyl group can lower the pKa of a neighboring amine or carboxylic acid. This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, thereby influencing its solubility, permeability, and target binding. A molecule with a CF3 group attached to a tertiary stereogenic center in a heteroaliphatic ring showed improved potency through a key hydrogen bonding interaction by lowering the pKa of a cyclic carbamate.[4]

Steric and Conformational Influence

While relatively small, the trifluoromethyl group exerts a distinct steric influence that can impact how a drug molecule fits into the binding pocket of its target protein. This steric complementarity is often crucial for achieving high binding affinity and selectivity. The CF3 group is bulkier than a methyl group and can be used to probe the steric tolerance of a binding site.[6] It is often considered a bioisostere for chlorine, the ethyl group, and the isopropyl group due to similarities in size.[6][7]

The diagram below illustrates the key physicochemical properties of the trifluoromethyl group and their impact on drug design.

Caption: Key physicochemical properties of the trifluoromethyl group and their resulting pharmacological implications in drug design.

Enhancing Metabolic Stability: Blocking the "Soft Spots"

A major hurdle in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[1][6] This inherent strength makes the trifluoromethyl group exceptionally resistant to metabolic cleavage.

By strategically replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, medicinal chemists can effectively block these "metabolic soft spots".[8] This "metabolic switching" strategy can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile, ultimately requiring less frequent dosing.[8]

The following table summarizes the comparative effects on metabolic stability when a metabolically susceptible methyl group is replaced by a trifluoromethyl group.

| Parameter | Molecule with Methyl Group | Molecule with Trifluoromethyl Group | Rationale |

| Rate of Metabolism | Higher | Significantly Lower | The strong C-F bonds in the CF3 group are resistant to enzymatic cleavage by CYPs.[8] |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic pathway limits the formation of downstream metabolites.[8] |

| In Vitro Half-life (t½) | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[8] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking metabolism reduces the liver's metabolic capacity for the drug.[8] |

Impact on Target Binding and Biological Activity

The introduction of a trifluoromethyl group can profoundly influence a drug's interaction with its biological target, often leading to enhanced binding affinity and selectivity. This can be attributed to a combination of factors:

-

Hydrophobic Interactions: The lipophilic nature of the CF3 group can promote favorable hydrophobic interactions within the target's binding pocket.[1]

-

Electrostatic Interactions: The highly polarized C-F bonds can participate in dipole-dipole and other electrostatic interactions, including the formation of tetrel bonds with electron-rich atoms in the protein backbone or side chains.[1][9]

-

Conformational Rigidity: The steric bulk of the CF3 group can restrict the conformational flexibility of a molecule, locking it into a bioactive conformation that is optimal for binding.

A notable example is the 5α-reductase inhibitor dutasteride, where the replacement of a tert-butyl amide moiety with a 2,5-bis(trifluoromethyl)phenyl group resulted in a 40-fold increase in potency compared to its analogue, finasteride.[4]

Case Studies: Trifluoromethylated Drugs on the Market

The success of incorporating the trifluoromethyl group is evident in the large number of FDA-approved drugs that feature this moiety across a wide range of therapeutic areas.[4][10]

-

Fluoxetine (Prozac): An antidepressant where the CF3 group enhances lipophilicity and brain penetration.[1][11]

-

Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID) where the CF3 group contributes to its COX-2 selectivity.[11]

-

Aprepitant (Emend): An antiemetic agent where two CF3 groups enhance metabolic stability and binding affinity to the NK-1 receptor.

-

Sitagliptin (Januvia): An anti-diabetic drug where the trifluoromethyl group plays a key role in its interaction with the DPP-4 enzyme.

-

Tipranavir (Aptivus): An anti-HIV drug where the trifluoromethyl-2-pyridyl moiety contributes to multiple interactions at the enzyme site.[4]

Synthetic Methodologies for Trifluoromethylation

The increasing importance of the trifluoromethyl group in drug discovery has spurred the development of a diverse array of synthetic methods for its introduction into organic molecules.[4] These methods can be broadly categorized as follows:

-

Nucleophilic Trifluoromethylation: Often employing reagents like trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) or fluoroform.[4][12]

-

Electrophilic Trifluoromethylation: Utilizing reagents such as Umemoto's or Togni's reagents.[4]

-

Radical Trifluoromethylation: Involving the generation of a CF3 radical from precursors like sodium trifluoromethanesulfinate (Langlois' reagent).[4]

-

Transition-Metal-Catalyzed Trifluoromethylation: Using copper or palladium catalysts to couple trifluoromethyl groups with aryl or vinyl halides/pseudohalides.[1]

The choice of method depends on the substrate, the desired position of the CF3 group, and the tolerance of other functional groups in the molecule.

The following diagram illustrates a generalized workflow for evaluating the impact of trifluoromethylation on a lead compound.

Caption: A typical workflow for the strategic incorporation of a trifluoromethyl group to optimize a lead compound.

Experimental Protocol: In Vitro Microsomal Stability Assay

To empirically determine the effect of trifluoromethylation on metabolic stability, an in vitro microsomal stability assay is a standard and crucial experiment.

Objective: To measure the rate of disappearance of a test compound (and its trifluoromethylated analog) upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.[8]

Materials:

-

Test compound and its CF3 analog

-

Pooled liver microsomes (e.g., human, rat)

-

NADPH regenerating system (cofactor for CYP enzymes)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

96-well incubation plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare stock solutions of the test compounds and dilute them in phosphate buffer to the desired starting concentration.

-

Incubation: In a 96-well plate, combine the liver microsomes and the test compound solution. Pre-incubate the plate at 37°C for a few minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding the cold quenching solution. The 0-minute time point serves as the control.

-

Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[8]

-

Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent drug at each time point using a validated LC-MS/MS method.[8]

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression of this plot provides the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Conclusion and Future Perspectives

The trifluoromethyl group has firmly established itself as a privileged functional group in drug design. Its ability to concurrently enhance metabolic stability, modulate lipophilicity and pKa, and improve target binding makes it a powerful tool for optimizing lead compounds into viable drug candidates.[1][6] The continued development of novel and efficient trifluoromethylation methods will further expand the accessibility and application of this "secret weapon" in the medicinal chemist's arsenal. As our understanding of drug-target interactions and metabolic pathways deepens, the rational and strategic incorporation of the trifluoromethyl group will undoubtedly continue to play a pivotal role in the discovery of the next generation of innovative medicines.

References

-

Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Goti, G., & Cardona, F. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 894. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Inno Pharmchem. [Link]

-

Koyiparambath, V. P., Rangarajan, T. M., & Kim, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. Inno Pharmchem. [Link]

-

Goti, G., & Cardona, F. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Goti, G., & Cardona, F. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Goti, G., & Cardona, F. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Jagodzinska, M., Huguenot, F., & Zanda, M. (2009). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ChemMedChem. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. [Link]

-

Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

-

Hadley, E. B., & Wipf, P. (2010). An Evaluation of Peptide-Bond Isosteres. PMC - PubMed Central. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]

-

Prakash, G. K. S., Jog, P. V., & Batamack, P. T. D. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 459-466. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Significance of Trifluoromethyl Groups in Chemical Synthesis. Inno Pharmchem. [Link]

-

ResearchGate. (n.d.). Examples of prominent drugs containing trifluoromethyl groups. ResearchGate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, December 21). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. Inno Pharmchem. [Link]

-

Ask This Paper. (2022, October 12). fda-approved-trifluoromethyl-group-containing-drugs-a-review-of-20-years. Ask This Paper. [Link]

-

He, L., & Tsui, G. C. (2016). A Three-Pronged Approach to the Development of New Trifluoromethylation Reactions. Organic Letters, 18(11), 2800-2803. [Link]

-

ACS Publications. (n.d.). The Trifluoromethyl Group in Medical Chemistry. ACS Publications. [Link]

-

ResearchGate. (2025, August 6). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link]

-

ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Pattanayak, P., & Chatterjee, T. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(27), 19485-19498. [Link]

-

ResearchGate. (2023, April 7). Tetrel bonds involving CF3 group participate in protein-drug recognition: A combined crystallographic and computational study. ResearchGate. [Link]

-

ResearchGate. (n.d.). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. [Link]

-

ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]

-

ResearchGate. (2025, August 5). Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ResearchGate. [Link]

-

ResearchGate. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 13). The Role of Trifluoromethylated Compounds in Modern Drug Design. Inno Pharmchem. [Link]

-

Semantic Scholar. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Semantic Scholar. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]

- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 12. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

The Discovery of Novel 2-(Piperidin-4-yl) Derivatives: From Scaffold to Lead Candidate

An In-Depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its unique structural and physicochemical properties—including its sp3-hybridized three-dimensional nature, the presence of a basic nitrogen atom that aids in solubility and receptor interaction, and its conformational flexibility—make it an ideal building block for engaging with complex biological targets.[2][3] This guide provides an in-depth exploration of the discovery process for novel derivatives centered on the 2-(piperidin-4-yl) motif. We will dissect the strategic rationale behind synthetic choices, detail robust protocols for biological evaluation, and illuminate the iterative process of structure-activity relationship (SAR) optimization that transforms a simple scaffold into a potent and selective lead candidate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The 2-(Piperidin-4-yl) Scaffold: A Privileged Motif in Modern Drug Discovery

The prevalence of the piperidine heterocycle in pharmaceuticals is a testament to its utility.[1] It offers a stable, non-aromatic core that can be readily functionalized to explore diverse chemical space. The nitrogen atom, typically protonated at physiological pH, can act as a crucial hydrogen bond donor, forming key interactions within a target's binding pocket and improving aqueous solubility.[4] The 2- and 4-positions of the piperidine ring provide distinct vectors for substitution, allowing for precise orientation of pharmacophoric groups. Specifically, the 2-(piperidin-4-yl) arrangement links a side chain at the 2-position to a core piperidine ring, which itself can be further modified at the piperidine nitrogen (N1 position). This framework is central to compounds targeting a wide array of diseases, from central nervous system (CNS) disorders to inflammation and cancer.[2][5][6]

The strategic value of this scaffold lies in its ability to enhance "druggability." Its presence can improve pharmacokinetic (ADME) properties and often reduces toxicity.[2] Furthermore, the piperidine ring's chair-like conformation allows substituents to adopt well-defined axial or equatorial positions, a critical factor in achieving high target selectivity.[7]

Rational Design & Synthetic Strategies

The synthesis of a 2-(piperidin-4-yl) library begins with a robust and flexible chemical strategy. The choice of starting materials and reaction pathways is dictated by the desired final substitutions and the need for efficiency and scalability.

Foundational Synthetic Schemes

A common and effective approach is the elaboration of commercially available piperidine building blocks, such as 1-Boc-piperidine-4-carboxylic acid or 1-Boc-4-piperidone. These protected intermediates provide a reliable entry point for constructing the desired scaffold.

One of the most powerful reactions in this context is reductive amination . This method is favored for its broad substrate scope and operational simplicity, allowing for the direct installation of substituents on the piperidine nitrogen.[4][8]

Detailed Protocol: Reductive Alkylation of a Secondary Amine

This protocol is adapted from methodologies used in the synthesis of novel antimycotics and demonstrates the direct conversion of a secondary amine to a tertiary amine.[8][9] The causality behind this choice is its efficiency; it's a one-pot reaction that avoids the need for activating groups or harsh conditions.

Objective: To synthesize a tertiary N-alkylpiperidine derivative.

Materials:

-

Secondary amine precursor (e.g., a 2-(piperidin-4-yl)tetrahydroisoquinoline) (1.0 eq)

-

Aldehyde (e.g., n-dodecanal) (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the secondary amine precursor (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Aldehyde Addition: Add the corresponding aldehyde (1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes. This period allows for the formation of the intermediate iminium ion.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. NaBH(OAc)₃ is chosen as the reducing agent because it is mild and selective for imines in the presence of aldehydes, minimizing side reactions.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-